Tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine carboxylates. This compound features a tert-butyl group, an azetidine ring, and a hydroxyethyl substituent, making it of interest in various fields including medicinal chemistry and materials science. The specific stereochemistry at the hydroxyethyl position (1R) indicates its potential biological activity.
Tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate can be synthesized from commercially available starting materials, which include azetidine derivatives and tert-butyl chloroformate. The synthesis often requires specific reaction conditions to ensure the correct formation of the desired product.
This compound is classified as a carboxylate ester due to the presence of both a carboxylic acid derivative and an alcohol moiety. Its structural characteristics place it within the broader category of heterocyclic compounds, specifically those containing a four-membered nitrogen-containing ring (azetidine).
The synthesis of tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate can be described by its molecular formula and a molecular weight of approximately .
Property | Value |
---|---|
Molecular Formula | C11H19NO4 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate |
InChI | InChI=1S/C11H19NO4/c1-8(13)15-7-9-5-12(6-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 |
Canonical SMILES | CC(=O)OCC1CN(C1)C(=O)OC(C)(C)C |
Tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate can undergo several chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with biological targets, particularly enzymes and receptors. Due to its structural similarity to natural substrates, it may function as an inhibitor or modulator:
Tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate typically appears as a colorless liquid or solid depending on purity and conditions.
The stability of this compound under various conditions (e.g., temperature, pH) is crucial for its applications in research and industry. It has moderate solubility in organic solvents but limited solubility in water due to its hydrophobic tert-butyl group.
Detailed spectroscopic data (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy) can provide insights into its structural characteristics and confirm its identity during synthesis.
Tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: